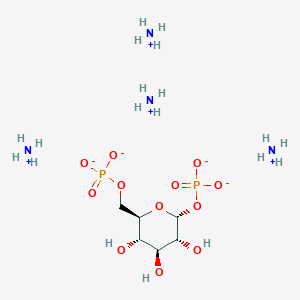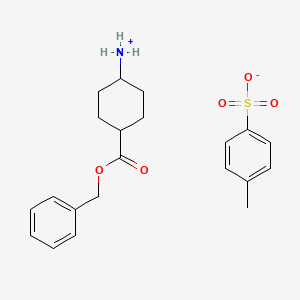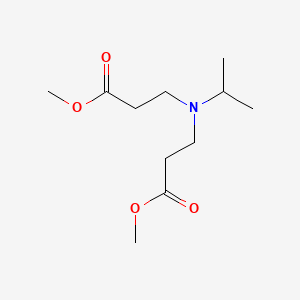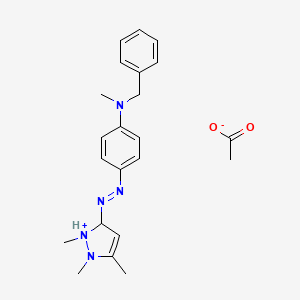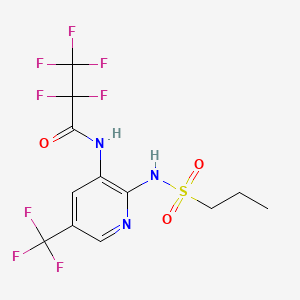
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a fluorinated amide compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of fluorine atoms and the formation of the amide bond. Common synthetic routes may include:
Fluorination: Introduction of fluorine atoms into the precursor molecules using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amide Formation: Coupling of the fluorinated intermediate with the appropriate amine under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amide formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism by which propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2,3,3,3-pentafluoro-N-phenyl-: A similar fluorinated amide with different substituents, used in various chemical applications.
2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-((propylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its specific combination of fluorinated groups and the pyridinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
141283-66-1 |
|---|---|
Molecular Formula |
C12H11F8N3O3S |
Molecular Weight |
429.29 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N-[2-(propylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C12H11F8N3O3S/c1-2-3-27(25,26)23-8-7(4-6(5-21-8)11(15,16)17)22-9(24)10(13,14)12(18,19)20/h4-5H,2-3H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
IJIRBIUVBXWKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


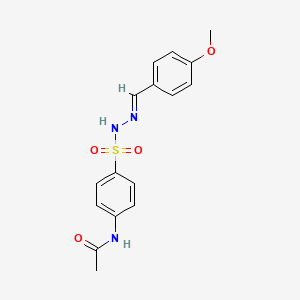

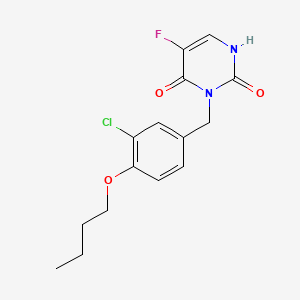
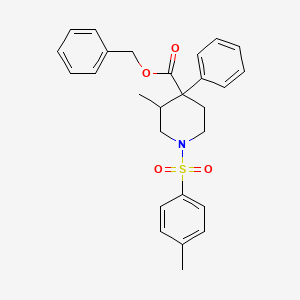
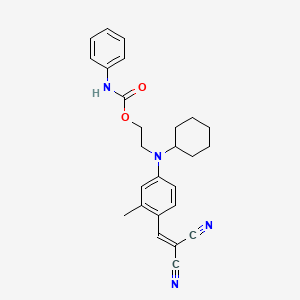

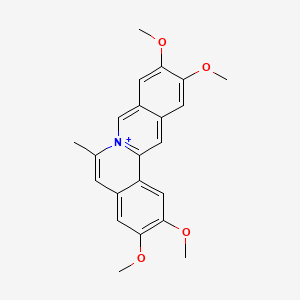
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
